N1-cyclopropyl-N2-isopentyloxalamide
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Overview
Description
N1-cyclopropyl-N2-isopentyloxalamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group and an isopentyl group attached to an oxalamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopropyl-N2-isopentyloxalamide typically involves the reaction of cyclopropylamine with isopentyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopropyl-N2-isopentyloxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxalamide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or isopentyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxalamide derivatives, amine derivatives, and substituted oxalamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-cyclopropyl-N2-isopentyloxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-cyclopropyl-N2-isopentyloxalamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
N1-cyclopropyl-N2-isopentyloxalamide can be compared with other similar compounds, such as N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide and other cyclopropane-containing analogs. These compounds share structural similarities but differ in their functional groups and biological activities. The unique combination of cyclopropyl and isopentyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
List of Similar Compounds
- N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide
- Cyclopropane-containing analogs of pharmacologically active compounds
Properties
IUPAC Name |
N'-cyclopropyl-N-(3-methylbutyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7(2)5-6-11-9(13)10(14)12-8-3-4-8/h7-8H,3-6H2,1-2H3,(H,11,13)(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAOFUHOMCHNFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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